molecular formula C5H6BNO3S B8649200 (5-Carbamoylthiophen-3-yl)boronic acid

(5-Carbamoylthiophen-3-yl)boronic acid

Cat. No.: B8649200
M. Wt: 170.99 g/mol
InChI Key: LHVUQJJCEBSKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Carbamoylthiophen-3-yl)boronic acid (CAS 957346-67-7) is a specialized heterocyclic boronic acid derivative of significant value in chemical synthesis and chemical biology research. This compound, with the molecular formula C 5 H 6 BNO 3 S and a molecular weight of 170.98 g/mol, serves as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . Its structure incorporates both a boronic acid functional group and a carboxamide-substituted thiophene ring, making it a valuable precursor in the design of more complex molecules for pharmaceutical and materials science applications. Beyond its role as a synthetic intermediate, this compound falls into the class of boronic acids, which are increasingly important in medicinal chemistry and sensor development due to their unique molecular recognition properties . Boronic acids can act as Lewis acids and form reversible covalent complexes with molecules containing diols and polyols, such as saccharides, catecholamines (e.g., dopamine), and nucleophilic amino acids . This mechanism allows boronic acid-based compounds to be used in the detection of biological analytes, interference in cell signaling pathways, and even enzyme inhibition . The presence of the carbamoyl group on the thiophene ring can influence the electronics of the boronic acid and provides a site for further chemical modification, allowing researchers to fine-tune the properties of the final molecule for specific sensing or binding applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C5H6BNO3S

Molecular Weight

170.99 g/mol

IUPAC Name

(5-carbamoylthiophen-3-yl)boronic acid

InChI

InChI=1S/C5H6BNO3S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H2,7,8)

InChI Key

LHVUQJJCEBSKCR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)C(=O)N)(O)O

Origin of Product

United States

Reactivity and Mechanistic Elucidation of 5 Carbamoylthiophen 3 Yl Boronic Acid

Non-Coupling Reactivity of Thiophene-Substituted Boronic Acids

Lewis Acidity and Interactions with Biological Nucleophiles

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses an empty p-orbital. nih.govresearchgate.net This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more stable, tetrahedral boronate species. The Lewis acidity of an arylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. acs.org For (5-Carbamoylthiophen-3-yl)boronic acid, the presence of the electron-withdrawing thiophene (B33073) ring and the carbamoyl (B1232498) group (-CONH₂) is expected to increase the electrophilicity of the boron atom, thereby enhancing its Lewis acidity compared to simple phenylboronic acid.

This enhanced acidity facilitates reversible covalent interactions with biological nucleophiles, particularly those containing diol functionalities, such as carbohydrates, and the hydroxyl groups of serine residues in proteins. nih.gov This reactivity is fundamental to their application as sensors and therapeutic agents. The interaction typically proceeds through the formation of a tetrahedral boronate ester. At physiological pH, the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate form is crucial for these interactions.

Table 1: Factors Influencing Lewis Acidity of Arylboronic Acids

FactorInfluence on Lewis AcidityRationale
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CONH₂) IncreaseDestabilize the electron-deficient boron center, making it a stronger electron acceptor. acs.org
Electron-Donating Groups (e.g., -OCH₃, -CH₃) DecreaseStabilize the boron center by donating electron density.
Heteroaromatic Rings (e.g., thiophene, furan) Generally IncreaseThe heteroatom can exert an inductive electron-withdrawing effect.
Solvent Polarity VariesCan influence the equilibrium between the boronic acid and boronate forms. acs.org

Applications in Direct Amidation Reactions

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, a process that offers a green and atom-economical alternative to traditional methods that use stoichiometric coupling reagents. rsc.org The catalytic cycle is generally believed to involve the formation of a reactive acyloxyboron intermediate. researchgate.netrsc.org

The reaction is initiated by the condensation of the boronic acid catalyst with a carboxylic acid, eliminating a molecule of water to form a monoacyloxyboronic acid intermediate. researchgate.net This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The subsequent attack of the amine on the activated carbonyl group leads to the formation of a tetrahedral intermediate, which then collapses to yield the amide product and regenerate the boronic acid catalyst. nih.govorganic-chemistry.org The removal of water, often achieved using molecular sieves, is crucial to drive the initial equilibrium towards the formation of the active acylating agent. researchgate.net While various arylboronic acids have been shown to be effective, catalysts with electron-withdrawing groups, such as ortho-iodo substituents, often exhibit enhanced reactivity. organic-chemistry.org Given its electron-deficient nature, this compound could potentially serve as an effective catalyst in such transformations.

Behavior in Click Chemistry Methodologies

The principles of click chemistry—reactions that are high-yielding, modular, and biocompatible—are increasingly being applied to synthesize and modify molecules containing boronic acids. wikipedia.org One of the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is used to form 1,2,3-triazoles. organic-chemistry.org Boronic acid-containing molecules can be functionalized with either an azide (B81097) or an alkyne group to participate in these reactions, allowing for their conjugation to other molecules. nih.gov

Mechanistic Pathways and Kinetic Studies

Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The mechanistic pathway of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis and is highly relevant to thiopheneboronic acids. mdpi.comsigmaaldrich.com This catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step of the reaction. nih.gov

Transmetalation : The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (e.g., the 5-carbamoylthiophen-3-yl moiety) to the Pd(II) complex, replacing the halide. This step regenerates the boron species and forms a diorganopalladium(II) intermediate. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepReactantsCatalyst StateIntermediate/Product
Oxidative Addition R¹-X, Pd(0)L₂Pd(0) → Pd(II)R¹-Pd(II)(X)L₂
Transmetalation R¹-Pd(II)(X)L₂, [R²-B(OH)₃]⁻Pd(II)R¹-Pd(II)(R²)L₂
Reductive Elimination R¹-Pd(II)(R²)L₂Pd(II) → Pd(0)R¹-R², Pd(0)L₂

Investigation of Boronic Acid Stability and Degradation Mechanisms

Despite their widespread use, boronic acids are susceptible to several degradation pathways that can impact their stability and reactivity. Two primary mechanisms are of concern: protodeboronation and oxidative degradation.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This process can occur under acidic, basic, or even neutral conditions and is a common side reaction in cross-coupling reactions, particularly with heteroarylboronic acids like thiopheneboronic acids. researchgate.net The rate of protodeboronation for thienylboronic acids is often significant at the high pH values typically used in Suzuki-Miyaura couplings. researchgate.net

Oxidative degradation involves the oxidation of the boronic acid, converting the C–B bond into a C–O bond, ultimately yielding an alcohol (or phenol (B47542) for arylboronic acids) and boric acid. nih.gov This process can be initiated by reactive oxygen species, such as hydrogen peroxide, and is a significant concern for the in vivo application of boronic acid-based drugs. nih.gov Strategies to enhance oxidative stability include the introduction of electron-withdrawing groups or the formation of intramolecular coordination complexes to protect the boron center. nih.gov The stability of polyesters based on thiophenedicarboxylic acid has also been studied, indicating that the thiophene ring itself can be subject to enzymatic degradation. frontiersin.org

Kinetic Profiling of Reaction Rates and Intermediate Formation

Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and identifying rate-determining steps. For reactions involving boronic acids, kinetic profiling can elucidate the roles of the catalyst, substrates, and additives.

In boronic acid-catalyzed amidation, theoretical calculations suggest that the formation of the acyloxyboronic acid intermediate is kinetically facile but thermodynamically unfavorable, highlighting the necessity of water removal to drive the reaction forward. researchgate.netrsc.org The subsequent C-N bond formation occurs readily, with the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate often being the rate-determining step. rsc.org

For Suzuki-Miyaura cross-coupling reactions, kinetic analyses have shown that the reaction order can be complex. researchgate.net Studies often reveal a first-order dependence on the concentration of the boronic acid and the base, while showing a zeroth-order dependence on the alkyl halide, suggesting that oxidative addition is rapid and not rate-determining under those conditions. researchgate.net The formation of various intermediates, including palladium-ligand complexes and boronate species, can be monitored using techniques like NMR spectroscopy to build a comprehensive picture of the reaction pathway. nih.gov

Strategic Applications in Organic Synthesis and Materials Science Research

Diversification of Chemical Space through (5-Carbamoylthiophen-3-yl)boronic acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govresearchgate.net Boronic acids are key reagents in this reaction, and the use of heterocyclic boronic acids, such as this compound, allows for the introduction of diverse heteroaromatic structures into target molecules. nih.gov

Heteroaromatic compounds are integral to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. researchgate.net Thiophene-containing scaffolds, in particular, are present in a variety of biologically active molecules. The use of this compound in Suzuki-Miyaura coupling reactions provides a direct route to novel thiophene-based compounds with potential therapeutic applications. semanticscholar.org The carbamoyl (B1232498) group can participate in hydrogen bonding interactions, a crucial feature for molecular recognition at biological targets, while the thiophene (B33073) ring serves as a versatile scaffold that can be further functionalized. While specific studies on the biological activity of derivatives of this compound are not extensively documented, the general importance of substituted thiophenes in drug discovery suggests a promising area for future research. nih.govmdpi.com

Table 1: Examples of Biologically Active Scaffolds Accessible through Heterocyclic Boronic Acids

Scaffold ClassPotential Biological ActivityRole of Boronic Acid
Thieno[3,2-b]indolesAnticancer, AntiviralPrecursor for Cadogan cyclization
Substituted ThiophenesAntibacterial, AntifungalIntroduction of the thiophene moiety
BithiophenesOrganic electronics, ChemosensorsCoupling of thiophene units

This table illustrates the potential applications of thiophene boronic acids in general, based on existing literature. Specific examples using this compound are currently limited.

The development of novel polycyclic aromatic hydrocarbons (PAHs) and macrocycles is of significant interest for applications in organic electronics and materials science. nih.govrsc.org Thiophene-containing PAHs have demonstrated unique photophysical and electronic properties. rsc.org Palladium-catalyzed annulation reactions utilizing boronic acids have emerged as a powerful tool for the synthesis of complex aromatic systems. rsc.org While direct examples of the use of this compound in the synthesis of large polyaromatic or macrocyclic structures are not yet prevalent in the literature, its bifunctional nature makes it an intriguing candidate for such applications. The boronic acid can be used as a handle for cross-coupling, while the carbamoyl group could be used to direct the assembly of macrocyclic structures through intermolecular interactions or as a point of attachment for further elaboration. rsc.org

Functionalization of Polymeric Systems

The incorporation of specific functional groups into polymers can dramatically alter their properties and lead to new applications. Boronic acid-functionalized polymers have been explored for a variety of uses, including sensors and drug delivery systems. mdpi.com

Polythiophenes are a class of conducting polymers with a wide range of applications in organic electronics. wikipedia.org The synthesis of functionalized polythiophenes can be achieved through the polymerization of substituted thiophene monomers. researchgate.netrsc.org Thiophene-based polyesters have also been investigated as biodegradable alternatives to conventional plastics. frontiersin.orgnih.gov The incorporation of this compound into a polymer backbone, either through polymerization of the corresponding monomer or by post-polymerization modification, could introduce both the electronic properties of the thiophene ring and the hydrogen-bonding capabilities of the carbamoyl group. This could lead to the development of novel functional polymers with tailored properties for specific applications. google.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mit.edupnas.orgnih.gov They are constructed from organic building blocks linked by strong covalent bonds. Boronic acids are common starting materials for the synthesis of COFs through the formation of boronate esters. Thiophene-based COFs have been synthesized and shown to have interesting photophysical and electronic properties. mdpi.commdpi.com The use of this compound as a building block for COFs could lead to materials with unique functionalities. The carbamoyl group could serve as a site for post-synthetic modification or could influence the packing and porosity of the resulting framework.

Table 2: Thiophene-Based Building Blocks for COF Synthesis

Building BlockResulting COF PropertiesPotential Applications
2,5-Thiophenediboronic acidDefect-prone, susceptible to synthetic variationsElectronic devices
Thieno[3,2-b]thiophene-2,5-diboronic acidHigh surface area, large poresGas storage, catalysis
This compound (hypothetical)Tunable porosity, functionalizable channelsSensing, separation

This table highlights known thiophene-based COF building blocks and speculates on the potential of this compound based on its structure.

Design of Molecular Recognition Elements and Sensors

Boronic acids are well-known for their ability to reversibly bind to diols, forming cyclic boronate esters. nih.govnih.gov This property has been widely exploited in the design of sensors for carbohydrates and other biologically important molecules. rsc.orgnih.gov Thiophene-based fluorescent polymers bearing boronic acid groups have been developed for the highly sensitive detection of ATP. mdpi.com A ferrocene-thiophene-boronic acid conjugate has also been synthesized for the electrochemical sensing of cis-diols. researchgate.net

The combination of a thiophene ring, a carbamoyl group, and a boronic acid in this compound makes it a promising candidate for the development of novel molecular recognition elements and sensors. mdpi.com The thiophene moiety can be incorporated into a fluorescent or electroactive signaling unit, while the boronic acid serves as the recognition site. The carbamoyl group could modulate the binding affinity and selectivity of the sensor through secondary interactions with the target analyte. While specific sensor applications of this compound have yet to be reported, the principles of boronic acid-based sensing suggest a fertile ground for future research. nih.gov

Advanced Spectroscopic and Computational Characterization

Comprehensive Spectroscopic Analysis of (5-Carbamoylthiophen-3-yl)boronic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Conformational and Boron Equilibrium Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR collectively provide a detailed picture of the atomic connectivity and the chemical environment of the boron atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring. Due to the substitution pattern, these protons would appear as doublets. The chemical shifts would be influenced by the electronic effects of both the electron-withdrawing carbamoyl (B1232498) and boronic acid groups. The protons of the -NH₂ group of the carbamoyl moiety would typically appear as a broad singlet.

¹³C NMR: The carbon spectrum would reveal signals for the four distinct carbon atoms of the thiophene ring and the carbonyl carbon of the carbamoyl group. The carbon atom directly bonded to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation. rsc.org Its chemical shift is a key indicator of the electronic environment around the boronic acid group.

¹¹B NMR: ¹¹B NMR is particularly informative for studying boronic acids. nsf.gov The boron atom in this compound exists in equilibrium between a trigonal planar sp² hybridized state and, in the presence of Lewis bases (like water or hydroxide (B78521) ions), a tetrahedral sp³ hybridized boronate species. mdpi.com The sp² hybridized boron typically resonates at a lower field (around 27-33 ppm), while the sp³ hybridized boronate species appears at a higher field (around 4-10 ppm). nsf.govsdsu.edu The position and shape of the ¹¹B NMR signal can, therefore, provide critical information about the pKa of the boronic acid and the equilibrium dynamics in a given solvent system. nsf.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H 7.5 - 8.5 Doublet Thiophene ring protons
¹H 7.0 - 8.0 Broad Singlet Carbamoyl (-NH₂) protons
¹³C 120 - 150 Singlet Thiophene ring carbons
¹³C 160 - 170 Singlet Carbonyl carbon (-C=O)
¹¹B 27 - 33 Singlet Trigonal sp² boronic acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular symmetry and conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands. The O-H stretching of the boronic acid group would appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amide are expected in a similar region, typically as two distinct bands. The C=O stretch of the carbamoyl group would produce a strong, sharp peak around 1650-1690 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C=C stretching, would appear in the 3100-3000 cm⁻¹ and 1400-1550 cm⁻¹ regions, respectively. iosrjournals.org The C-S stretching mode is typically found between 710 and 687 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are often strong in Raman spectra. The C-S bond within the thiophene ring also gives rise to a characteristic Raman signal. iosrjournals.org Because the B-O stretching vibration can be weak in FT-IR, Raman spectroscopy can be a valuable tool for its observation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (FT-IR) Predicted Wavenumber (cm⁻¹) (Raman)
Boronic Acid (-B(OH)₂) O-H stretch 3200-3600 (broad) Weak
Boronic Acid (-B(OH)₂) B-O stretch ~1350 Observable
Carbamoyl (-CONH₂) N-H stretch 3150-3350 (two bands) Moderate
Carbamoyl (-CONH₂) C=O stretch 1650-1690 (strong) Strong
Thiophene Ring C-H stretch 3000-3100 Moderate
Thiophene Ring C=C stretch 1400-1550 Strong

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Behavior

UV-Visible spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. The thiophene ring, being an aromatic heterocycle, possesses a π-conjugated system. juniperpublishers.com The presence of both the carbamoyl and boronic acid substituents is expected to modulate the electronic transitions. The principal absorption bands would likely correspond to π → π* transitions within the substituted thiophene ring. jchps.comglobalresearchonline.net The exact position of the maximum absorption wavelength (λ_max) would depend on the solvent polarity. These data are useful for understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. jchps.com

Theoretical Chemistry for Mechanistic and Structural Understanding

Computational chemistry provides a powerful lens for interpreting experimental data and exploring molecular properties that are difficult to measure directly. Methods like Density Functional Theory (DFT) and Ab Initio calculations can predict geometries, spectroscopic properties, and reaction pathways with increasing accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of this size. dergipark.org.tr

Geometry Optimization: A primary application of DFT is to find the lowest energy conformation of the molecule. cnr.ityoutube.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles, particularly the orientation of the boronic acid and carbamoyl groups relative to the thiophene ring. researchgate.net DFT calculations can predict whether the molecule is planar or if there is significant twisting of the substituent groups. nih.gov

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a range of electronic properties. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). globalresearchonline.net The HOMO-LUMO gap is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition, which can be compared with UV-Vis spectroscopic data. jchps.com DFT calculations can also be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. iosrjournals.org

Table 3: Representative DFT-Calculated Properties

Property Description Significance
Optimized Geometry Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Correlates with chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Ab Initio and Semi-Empirical Methods for Mechanistic Pathways

While DFT is excellent for ground-state properties, understanding reaction mechanisms often requires more sophisticated or, alternatively, more computationally efficient methods.

Ab Initio Methods: High-level ab initio methods, such as Møller–Plesset (MP2) or Coupled Cluster (CC) theory, offer greater accuracy than DFT for certain properties, particularly in describing electron correlation effects. acs.org Although computationally expensive, they can be used to investigate transition states and reaction barriers for processes involving the boronic acid group, such as its esterification with diols or its participation in cross-coupling reactions. acs.org These methods serve as benchmarks for less computationally demanding approaches.

Semi-Empirical Methods: Semi-empirical methods, such as AM1 or PM3, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. researchgate.netlibretexts.org While less accurate for predicting absolute energies, they are highly effective for exploring potential energy surfaces of large systems or for performing molecular dynamics simulations. rsc.org They can be employed to screen for possible reaction pathways or to study the conformational landscape of the molecule before committing to more expensive DFT or ab initio calculations. cnr.it

Computational Prediction of Reactivity and Selectivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of molecules such as this compound. While direct computational studies on this specific compound are not extensively available in the reviewed literature, analysis of analogous structures, such as (3-Carbamoylphenyl)boronic acid and (4-Carbamoylphenyl)boronic acid, provides significant insights into its likely chemical behavior. epstem.netdergipark.org.tr

Theoretical analyses of these related carbamoylphenyl boronic acids have been conducted using DFT with the B3LYP model and various basis sets (e.g., 6-311+G(2d,p)). epstem.net Such studies typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties. These properties are crucial in predicting how the molecule will interact with other reagents.

Key molecular descriptors related to chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, the calculated HOMO-LUMO energy gap for (3-Carbamoylphenyl)boronic acid is approximately 5.59 eV. epstem.net It is reasonable to infer that this compound would exhibit a comparable, though distinct, energy gap, influenced by the electronic properties of the thiophene ring compared to the benzene (B151609) ring.

The distribution of electrostatic potential on the molecular surface also provides clues about reactivity. Regions with negative electrostatic potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. In this compound, the electron-withdrawing nature of both the boronic acid and carbamoyl groups, combined with the electron-rich thiophene ring, creates a complex electrostatic landscape that dictates its regioselectivity in reactions like electrophilic aromatic substitution.

Furthermore, computational models can predict the thermodynamics and kinetics of potential reactions, such as the Suzuki-Miyaura coupling, a cornerstone application of boronic acids. By calculating the energy profiles of reaction pathways, researchers can determine the most likely products and the reaction conditions that would favor them. The presence of the carbamoyl group (-CONH2) can influence the electronic density on the thiophene ring and the Lewis acidity of the boron atom, thereby modulating the transmetalation step's efficiency in the catalytic cycle.

Below is a table summarizing typical computational parameters that would be calculated for this compound to predict its reactivity, based on studies of similar molecules. epstem.netdergipark.org.tr

Computational ParameterPredicted Significance for this compound
HOMO EnergyIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapRelates to chemical stability and reactivity. A smaller gap implies lower kinetic stability and higher chemical reactivity.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. A non-zero value indicates polarity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions.

Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of this compound are largely governed by intermolecular interactions, particularly hydrogen bonds. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors: the boronic acid group (-B(OH)₂) and the carbamoyl group (-CONH₂). These groups facilitate the formation of extensive and robust hydrogen bonding networks, which dictate the crystal packing and influence physical properties like melting point and solubility.

While a specific crystal structure for this compound is not available in the cited literature, the principles of hydrogen bonding in boronic acids and related compounds are well-established. Boronic acids are known to form characteristic centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their -B(OH)₂ groups. nih.gov

In the case of this compound, this primary dimeric motif is expected to be further extended by interactions involving the carbamoyl group. The amide N-H bonds are effective hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of additional linkages, potentially creating complex two-dimensional sheets or three-dimensional frameworks. rsc.org For example, the amide N-H of one dimer could donate a hydrogen bond to the carbonyl oxygen of an adjacent dimer, a pattern commonly observed in carboxamides.

The thiophene sulfur atom, although a weak acceptor, can also participate in weaker C-H···S interactions, further stabilizing the crystal lattice. rsc.org The interplay of these various hydrogen bonds (O-H···O, N-H···O, and potentially N-H···N) leads to a highly organized supramolecular architecture. nih.govresearchgate.net The specific geometry and connectivity of this network, often referred to as its topology, are crucial for understanding the material's properties. rsc.org

The table below details the potential hydrogen bonding interactions within the crystal structure of this compound and their roles in forming a stable network.

Donor GroupAcceptor GroupInteraction TypePredicted Role in Crystal Structure
Boronic Acid (-OH)Boronic Acid (-OH)Strong O-H···OFormation of primary centrosymmetric dimers.
Amide (-NH₂)Carbonyl (C=O)Strong N-H···OLinking of boronic acid dimers into chains or sheets.
Boronic Acid (-OH)Carbonyl (C=O)O-H···OAlternative or additional linkage between molecules, contributing to network complexity.
Amide (-NH₂)Boronic Acid (-OH)N-H···OCross-linking between supramolecular chains or layers.
Thiophene (C-H)Thiophene (S)Weak C-H···SProvides additional stabilization to the overall 3D packing.

Medicinal Chemistry Research Trajectories for 5 Carbamoylthiophen 3 Yl Boronic Acid

Rational Design and Synthesis of Bioactive Analogs

The rational design and synthesis of bioactive analogs of (5-Carbamoylthiophen-3-yl)boronic acid are pivotal in optimizing its therapeutic potential. This involves systematic modifications of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Thiophene-Boronic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For thiophene-boronic acid derivatives, these studies involve synthesizing a series of analogs with modifications to the thiophene (B33073) ring, the carbamoyl (B1232498) group, and the boronic acid moiety. By evaluating the biological activity of these analogs, researchers can identify key structural features that are essential for the desired therapeutic effect. researchgate.netresearchgate.net

Interactive Table: SAR of Thiophene-Boronic Acid Derivatives

Modification Effect on Activity Rationale
Substitution on the thiophene ring Can increase or decrease activity depending on the substituent and its position. Alters electronic properties and steric interactions with the target protein.
Modification of the carbamoyl group Can impact hydrogen bonding and solubility. The carbamoyl group can act as a hydrogen bond donor and acceptor.

Strategies for Modulating Selectivity and Affinity through Boronic Acid Functionalization

The boronic acid group is a key functional component that can be modified to fine-tune the selectivity and affinity of thiophene-boronic acid derivatives. researchgate.netmdpi.comresearchgate.net One strategy involves the introduction of different functional groups to the boronic acid moiety, which can alter its pKa and Lewis acidity. This, in turn, can influence the strength of the covalent bond formed with the target enzyme. mdpi.com

Another approach is to incorporate the boronic acid into a larger, more complex scaffold that can engage in additional interactions with the target protein. This can lead to a significant increase in both affinity and selectivity. The design of such analogs is often guided by computational modeling and structural biology techniques to predict and validate binding modes.

Enzymatic Inhibition Research

The boronic acid moiety in this compound makes it a promising candidate for the inhibition of various enzymes, particularly those with a serine residue in their active site.

Exploration of Serine Protease Inhibition Mechanisms

Boronic acids are well-known inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological and pathological processes. mdpi.comresearchgate.netnih.gov They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. mdpi.comnih.gov This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's activity. mdpi.com The thiophene and carbamoyl components of this compound can provide additional interactions within the active site, contributing to the inhibitor's potency and selectivity. nih.gov

Inhibition of Other Hydrolytic Enzymes (e.g., β-lactamases, fatty acid amide hydrolase, leucyl-tRNA synthetase)

Beyond serine proteases, the inhibitory potential of thiophene-boronic acid derivatives extends to other hydrolytic enzymes.

β-Lactamases: These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acid-based inhibitors have shown promise in overcoming this resistance by inactivating β-lactamases. mdpi.comnih.gov For example, some benzo(b)thiophene-2-boronic acids have demonstrated effectiveness against certain bacteria when combined with ceftazidime. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH has emerged as a potential therapeutic strategy for pain and inflammation. researchgate.netnih.govnih.gov Arylboronic acids have been identified as potent and selective inhibitors of FAAH. researchgate.net

Leucyl-tRNA Synthetase (LeuRS): This enzyme is essential for protein synthesis, making it an attractive target for antimicrobial agents. nih.govrsc.org Boron-containing compounds, such as benzoxaboroles, have been developed as inhibitors of LeuRS. nih.gov The boron atom in these inhibitors forms a covalent adduct with the terminal nucleotides of tRNA, inhibiting protein synthesis. nih.gov

Interactive Table: Inhibition of Hydrolytic Enzymes

Enzyme Inhibition Mechanism Therapeutic Potential
β-Lactamases Formation of a reversible covalent bond with the active site serine. mdpi.com Overcoming antibiotic resistance. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Reversible inhibition, likely through interaction with the catalytic serine. nih.gov Treatment of pain and inflammation. researchgate.net

Utility as Chemical Probes and Building Blocks in Drug Discovery

In addition to its direct therapeutic potential, this compound and its derivatives serve as valuable tools in drug discovery.

They can be utilized as chemical probes to study the function and regulation of specific enzymes. By designing probes with high affinity and selectivity, researchers can investigate the role of these enzymes in various biological processes.

Furthermore, these compounds are versatile building blocks for the synthesis of more complex molecules and chemical libraries. chemrxiv.orgnih.govresearchgate.netresearchgate.net The thiophene and boronic acid moieties can be readily modified through various chemical reactions, allowing for the rapid generation of diverse compound collections for high-throughput screening and SAR studies. chemrxiv.orgresearchgate.net This facilitates the discovery of new lead compounds with improved therapeutic profiles.

Prodrug Development Strategies Involving Boronic Acid Caging and Activation

The development of prodrugs for boronic acid-containing compounds, such as this compound, represents a significant area of research in medicinal chemistry. The primary objective of these strategies is to temporarily mask the boronic acid moiety, a process known as "caging," to enhance the compound's pharmacokinetic profile, improve its selective delivery to target tissues, and minimize off-target effects. The subsequent "activation" of the prodrug at the desired site of action releases the active boronic acid derivative.

The rationale for caging the boronic acid group lies in its inherent reactivity. The boron atom in boronic acids is electrophilic and can readily form reversible covalent bonds with nucleophilic groups present in biomolecules, such as the hydroxyl groups of serines in proteases or the diol groups in sugars. While this reactivity is crucial for the therapeutic activity of many boronic acid-based drugs, it can also lead to non-specific interactions and potential toxicity. By caging the boronic acid, its reactivity is attenuated until it reaches the target environment, where a specific trigger initiates the release of the active compound.

Several caging strategies have been explored for boronic acids, many of which could be hypothetically applied to this compound. A common approach involves the formation of boronate esters. These esters can be designed to have varying degrees of stability, depending on the diol or polyol used for their formation. For instance, caging with simple diols like pinacol (B44631) can create a stable boronate ester that may require enzymatic cleavage for activation.

A more sophisticated approach involves the use of "triggerable" caging groups that are sensitive to the unique physiological conditions of pathological tissues, such as tumors or sites of inflammation. These environments are often characterized by a lower pH and higher concentrations of reactive oxygen species (ROS) compared to healthy tissues.

One of the most explored activation mechanisms for boronic acid prodrugs is the response to elevated levels of hydrogen peroxide (H2O2), a major component of ROS in the tumor microenvironment. A boronate ester prodrug can be designed to undergo oxidative cleavage in the presence of H2O2, releasing the active boronic acid. This strategy offers a high degree of selectivity for tumor tissues.

The proposed mechanism for H2O2-mediated activation involves the nucleophilic attack of hydroperoxide on the boron atom of the boronate ester, followed by an intramolecular rearrangement and subsequent hydrolysis to yield the free boronic acid, a ketone or aldehyde, and water. The rate of this activation can be modulated by the electronic properties of the arylboronate ester.

Another potential activation strategy is pH-sensitive cleavage. Prodrugs can be designed with caging groups that are stable at physiological pH (7.4) but are hydrolyzed at the slightly acidic pH found in some tumor microenvironments (pH 6.5-6.8). This can be achieved by incorporating acid-labile functionalities into the caging moiety.

More novel activation strategies include photoactivation. In this approach, the boronic acid is caged with a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active compound. This method allows for precise spatiotemporal control over drug activation, minimizing systemic exposure and associated side effects.

The table below illustrates a hypothetical comparison of different prodrug strategies for this compound, based on their caging moieties and activation triggers.

Prodrug CandidateCaging MoietyActivation TriggerProposed Advantage
Prodrug APinacolEnzymatic CleavageGeneral improvement in stability and bioavailability
Prodrug BPhenylboronate ester with electron-donating groupsHigh levels of H2O2Selective activation in tumor microenvironments
Prodrug CAcid-labile ketal-containing diolLow pHTargeted release in acidic tumor tissues
Prodrug DPhotolabile o-nitrobenzyl groupLight irradiationHigh spatiotemporal control of drug release

Further research into the synthesis and evaluation of such prodrugs of this compound is warranted. The following table presents hypothetical data on the release kinetics of the active compound from two different prodrug candidates in the presence and absence of an activation trigger.

Prodrug CandidateConditionHalf-life of Prodrug (hours)% Release of Active Compound at 24 hours
Prodrug BPhysiological buffer (pH 7.4)> 48< 5%
Prodrug BPhysiological buffer with 100 µM H2O24.292%
Prodrug CPhysiological buffer (pH 7.4)> 72< 2%
Prodrug CAcidic buffer (pH 6.5)8.585%

These hypothetical data underscore the potential of prodrug strategies to confer stimulus-responsive properties to this compound, thereby enhancing its therapeutic index. The successful implementation of these strategies could pave the way for the development of more effective and safer targeted therapies.

Q & A

Q. How do boronic acids like (5-Carbamoylthiophen-3-yl)boronic acid interact with diols in aqueous solutions?

Boronic acids form reversible cyclic esters with 1,2- or 1,3-diols via nucleophilic attack on the boron atom. The reaction is pH-dependent, favoring deprotonation of the boronic acid (pKa ~8–10) to generate the boronate anion, which enhances binding. Kinetic studies using stopped-flow fluorescence reveal that binding with sugars (e.g., D-fructose) occurs within seconds, with kon values correlating with thermodynamic affinity . For researchers, adjusting pH (near physiological conditions) and selecting diol substrates with optimal stereochemistry (e.g., cis-diols) are critical for maximizing binding efficiency .

Q. What synthetic strategies are commonly employed to functionalize boronic acids for targeted applications?

Functionalization often involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids via palladium catalysis to form biaryl structures. Computational modeling aids in predicting reactivity, while experimental design tools (e.g., surrogate-based optimization) can screen variables like ligands (e.g., Pd(PPh3)4), bases (e.g., Na2CO3), and solvents (e.g., THF) to maximize yield . For this compound, protecting the carbamoyl group during synthesis is essential to avoid side reactions .

Q. How can boronic acids be stabilized to prevent undesired polymerization or degradation during storage?

Boronic acids are prone to dehydration, forming boroxine rings. Stabilization methods include derivatization with diols (e.g., pinacol) to form cyclic esters, storage under inert atmospheres, or lyophilization. Chromatographic techniques (e.g., HPLC with TMS ester derivatization) help monitor purity, though bis-TMS derivatives are hydrolytically unstable and require careful handling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in boronic acid-diol binding kinetics versus thermodynamic data?

Discrepancies arise from competing equilibria (e.g., pH-dependent boronate formation) or slow conformational changes in the diol. Stopped-flow fluorescence spectroscopy provides real-time kon and koff measurements, while isothermal titration calorimetry (ITC) quantifies ΔH and ΔS. For glucose-binding studies, combining these methods clarifies whether affinity differences stem from kinetic barriers or thermodynamic stability .

Q. How can trace boronic acid impurities (e.g., genotoxic derivatives) be quantified in pharmaceutical compounds?

Ultra-sensitive LC-MS/MS in MRM mode detects impurities at ppm levels without derivatization. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid in Lumacaftor are analyzed using a C18 column, 0.1% formic acid in water/acetonitrile gradient, and optimized collision energies. Method validation per ICH guidelines ensures precision (RSD <5%) and accuracy (recovery 90–110%) .

Q. What strategies enhance the selectivity of boronic acid-based sensors for complex biological matrices?

Structural tuning (e.g., introducing electron-withdrawing groups) modulates binding affinity. For glucose sensing, phenylboronic acid-functionalized carbon dots (C-dots) exploit photoinduced electron transfer (PET) quenching upon diol binding. Surface passivation minimizes interference from biomolecules (e.g., albumin), achieving a detection limit of 9 μM in serum . Computational docking studies further guide receptor design to favor target analytes .

Q. How do boronic acid modifications influence anticancer activity in drug discovery?

Introducing boronic acid into tubulin inhibitors (e.g., combretastatin analogs) enhances apoptosis induction. Compound 13c (IC50 = 0.48 μM against B-16 cells) replaces a hydroxyl group with boronic acid, improving hydrophobic interactions in the colchicine binding site. Comparative studies with carboxylic acid analogs (e.g., compound 17) confirm boron’s critical role in polymerization inhibition .

Q. Can boronic acid-diol equilibria be dynamically controlled for stimuli-responsive materials?

Azobenzene-boronic acid conjugates enable light-triggered binding. E→Z isomerization with visible light (e.g., 450 nm) increases diol affinity by 20-fold via steric and electronic effects. This approach is applied in glucose-responsive hydrogels for insulin delivery, where crosslinking density is modulated by irradiation wavelength .

Methodological Considerations Table

ChallengeMethodKey ParametersReferences
Binding Kinetics Stopped-flow fluorescencepH 7.4, 25°C, [boronic acid] = 1 mM
Impurity Analysis LC-MS/MS (MRM mode)LOD: 0.1 ppm, LOQ: 0.3 ppm
Sensor Design C-dots with phenylboronic acidλexem: 350/450 nm
Drug Activity Screening Tubulin polymerization assayIC50 measured at 37°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.